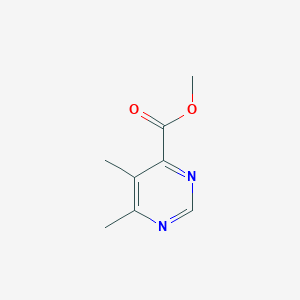

Methyl 5,6-dimethylpyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5,6-dimethylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-6(2)9-4-10-7(5)8(11)12-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOOHTQHWWDINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5,6-dimethylpyrimidine-4-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,6-dimethylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its functional groups.

Substitution: The methyl groups and ester functionality can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 5,6-dimethylpyrimidine-4-carboxylate has a wide range of applications in scientific research:

Organic Synthesis

- Building Block: It serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in the creation of pyrimidine derivatives.

- Reagent in Reactions: Utilized in various chemical reactions such as nucleophilic substitutions and coupling reactions.

Medicinal Chemistry

- Pharmaceutical Development: Investigated for its potential therapeutic properties, including:

- Anticancer Activity: Studies suggest it may inhibit certain cancer cell lines.

- Anti-inflammatory Effects: Research indicates possible use in reducing inflammation.

- Enzyme Inhibition: Acts as an inhibitor for specific enzymes involved in metabolic pathways.

Biological Studies

- Biomolecular Interactions: Explored for its interactions with biomolecules, which may lead to insights into disease mechanisms or therapeutic targets.

- Antimicrobial Properties: Preliminary studies suggest effectiveness against certain pathogens.

Material Science

- Polymer Chemistry: Used in the development of new materials with specific properties due to its functional groups that can participate in polymerization reactions.

- Coatings and Adhesives: Its unique chemical structure allows for applications in formulating advanced coatings and adhesives.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. Results showed a significant reduction in cell viability at specific concentrations, indicating its potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The findings demonstrated competitive inhibition, suggesting its potential role as a therapeutic agent in cancer treatment.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Essential building block |

| Medicinal Chemistry | Potential anticancer and anti-inflammatory agent | Active against specific cancer cell lines |

| Biological Studies | Interaction with biomolecules | Insights into disease mechanisms |

| Material Science | Development of advanced materials | Used in coatings and adhesives |

Mechanism of Action

The mechanism of action of methyl 5,6-dimethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in pyrimidine biosynthesis, leading to altered cellular metabolism. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

The most relevant structural analog, based on the provided evidence, is 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

*Derived from systematic name; assumes pyrimidine core (C₄H₄N₂) with substituents: Cl (C2), CH₃ (C6), and COOH (C4).

Key Differences and Implications:

Functional Group Reactivity: The methyl ester in the main compound enhances lipophilicity, making it more suitable for lipid-soluble applications. In contrast, the carboxylic acid group in the analog increases polarity and acidity, favoring salt formation or hydrogen bonding .

Synthetic Utility :

- This compound’s ester group allows for hydrolysis to carboxylic acids or transesterification, common in prodrug design .

- The carboxylic acid in the analog is directly reactive, enabling conjugation or salt formation without further modification .

Substituent Effects :

Limitations and Discrepancies in Evidence

- Lack of Physical/Chemical Data : Neither compound’s melting point, solubility, or spectral data (e.g., NMR, IR) are provided in the evidence, limiting deeper comparative analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.